![molecular formula C7H15NO2 B12091459 3-[Methyl(propyl)amino]propanoic acid](/img/structure/B12091459.png)
3-[Methyl(propyl)amino]propanoic acid
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Overview
Description
3-(Methylpropylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a propanoic acid group attached to a methylpropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylpropylamino)propanoic acid can be achieved through several methods. One common approach involves the reaction of propanoic acid with methylpropylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of 3-(Methylpropylamino)propanoic acid often involves large-scale chemical synthesis using similar methods as described above. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the final product meets industry standards. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylpropylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often performed in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions. The conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Neurological Disorders
Due to its structural properties, 3-[Methyl(propyl)amino]propanoic acid is being investigated as a potential therapeutic agent for treating neurological disorders. Its ability to interact with neurotransmitter systems suggests a role in modulating synaptic transmission and neuroprotection. Research indicates that derivatives of this compound may exhibit inhibitory effects on cholinesterases, which are crucial for the treatment of Alzheimer's disease and other neurodegenerative conditions.
Anticancer Research
Studies have shown that compounds related to this compound possess significant anticancer activity. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of bacteria and fungi. Research has reported Minimum Inhibitory Concentration (MIC) values indicating effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida species.
Biochemical Applications
Enzyme Inhibition Studies
this compound has been studied for its potential to inhibit specific enzymes. For example, modifications to its structure enhance its inhibitory effects on acetylcholinesterase, suggesting applications in drug design for cognitive enhancement and neuroprotection .
Antioxidant Activity
The compound has demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Various assays have shown its ability to scavenge free radicals effectively, indicating potential applications in nutraceuticals and functional foods.
Material Science Applications
Synthesis of Polymers
The unique chemical structure of this compound allows it to serve as a building block in the synthesis of novel polymers. Its incorporation into polymer chains can enhance the material's mechanical properties and thermal stability, making it suitable for advanced material applications in coatings and composites.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various derivatives of this compound. The results indicated that certain modifications significantly increased cytotoxicity against human glioblastoma cells (U-87), with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. explored the enzyme inhibition capabilities of this compound derivatives on acetylcholinesterase. The study concluded that specific structural modifications enhanced inhibitory potency, suggesting potential therapeutic applications for Alzheimer's disease treatment.
Mechanism of Action
The mechanism of action of 3-(Methylpropylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. Its effects are mediated through binding to receptors or enzymes, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simple carboxylic acid with similar structural features.
Methylpropylamine: An amine with a similar alkyl group.
3-Aminopropanoic acid: An amino acid with a similar backbone structure.
Uniqueness
3-(Methylpropylamino)propanoic acid is unique due to the presence of both an amino group and a propanoic acid group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Biological Activity
3-[Methyl(propyl)amino]propanoic acid, also known as 3-MPA, is a beta-amino acid derivative notable for its biological activity, particularly as an inhibitor of LTA4 hydrolase, an enzyme involved in the biosynthesis of leukotrienes. This compound has garnered attention for its potential therapeutic applications in inflammatory conditions and other areas of medicinal chemistry.
The molecular formula for this compound is C₇H₁₅ClN₂O₂, and it exists primarily in its hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. The structure features a propanoic acid backbone with a methyl(propyl)amino group, contributing to its unique chemical behavior.
3-MPA acts by inhibiting LTA4 hydrolase, which is crucial for the production of leukotrienes, inflammatory mediators that play a role in various pathophysiological processes. In pharmacological studies, 3-MPA demonstrated significant inhibition of calcium ionophore-induced LTB4 production in human whole blood, with an IC50 value of 49 nM. The inhibition was measured using epoxide hydrolase and aminopeptidase activities, yielding Ki values of 23 nM and 27 nM, respectively.
Anti-inflammatory Properties
- Inhibition of Leukotriene Production : The primary biological activity of 3-MPA is its ability to inhibit leukotriene production, making it a candidate for treating inflammatory diseases.
- IC50 Values : The compound has shown an IC50 value of 49 nM against LTB4 production, indicating potent anti-inflammatory activity.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to 3-MPA and their unique biological activities:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-(Methylamino)propanoic Acid | Contains a methylamino group | More widely studied for neuroprotective properties |
3-(Propylamino)propanoic Acid | Lacks methyl substitution | Potentially different biological activity |
2-Amino-3-methylbutanoic Acid | Branched chain structure | Different metabolic pathways |
Case Studies
- LTA4 Hydrolase Inhibition Study : In a study measuring the effects of various inhibitors on LTA4 hydrolase activity, 3-MPA was identified as a potent inhibitor with significant implications for therapeutic applications in conditions characterized by excessive leukotriene production.
- Pharmacological Profiling : A pharmacological profiling study indicated that compounds similar to 3-MPA could serve as lead compounds in drug development targeting inflammatory pathways .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-[methyl(propyl)amino]propanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5-8(2)6-4-7(9)10/h3-6H2,1-2H3,(H,9,10) |
InChI Key |
QHJWKOZWMBUASB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CCC(=O)O |
Origin of Product |
United States |
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